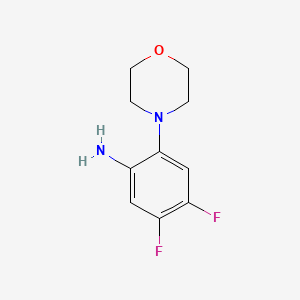
N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For the related compound “4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide”, the InChI code is1S/C11H12N4O3S/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15) . Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its structure. For the related compound “4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide”, it is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Chemical Compounds
- N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide and related compounds have been explored for their potential in the synthesis and characterization of chemical compounds. For instance, research has been conducted on the synthesis of quinazoline derivatives, which include a compound similar to this compound, demonstrating potential as diuretic and antihypertensive agents (Rahman et al., 2014).
Role in Biological Processes and Disease Pathways
- Studies have identified the role of compounds like this compound in biological processes. For instance, a molecule identified as necrosulfonamide, which has a similar structure, was found to block necrosis downstream of RIP3 activation, implicating its potential in understanding and manipulating cell death pathways (Sun et al., 2012).
Inhibition and Antimicrobial Properties
- Research on related sulfonamide compounds has shown their potential in inhibiting bacterial biofilms and exhibiting cytotoxic properties. A study conducted on new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides indicated their inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, as well as their mild cytotoxicity (Abbasi et al., 2020).
Applications in Corrosion Inhibition
- Compounds with structural similarities to this compound have been studied for their corrosion inhibition properties. A study on piperidine derivatives, including one with a similar structure, investigated their effectiveness in preventing iron corrosion, highlighting their potential in industrial applications (Kaya et al., 2016).
Potential in Cancer Therapy
- Some derivatives of this compound have been explored for their anticancer potential. A study on novel N-arylpyrazole derivatives bearing the sulfonamide moiety indicated promising cytotoxic activity against various human tumor cell lines, suggesting their utility in developing new cancer treatments (Duan et al., 2016).
Safety and Hazards
The related compound “4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide” has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mecanismo De Acción
Target of Action
The primary target of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide is the Mixed Lineage Kinase Domain-Like Protein (MLKL) . This compound covalently modifies Cys88 and blocks human MLKL adaptor function .
Mode of Action
This compound is a sulfonamide antibiotic . Sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms . They inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .
Biochemical Pathways
Sulfonamides, including this compound, inhibit the synthesis of tetrahydrofolate, a coenzyme vital for pyrimidine nucleic acid synthesis . This inhibition prevents bacterial growth and division, giving time for the host immune system to destroy the bacterial cells .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and division . By blocking the synthesis of tetrahydrofolate, it prevents the bacteria from growing and dividing, which allows the host’s immune system to destroy the bacterial cells .
Análisis Bioquímico
Biochemical Properties
N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound interacts with the mixed lineage kinase domain-like protein (MLKL), a key mediator in the necroptosis pathway . The interaction between this compound and MLKL involves the covalent modification of cysteine residues, which inhibits the function of MLKL and prevents necroptosis . Additionally, this compound has been shown to interact with receptor-interacting serine-threonine kinase 3 (RIP3), further influencing the necroptosis pathway .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting necroptosis, a form of programmed cell death distinct from apoptosis . This inhibition is achieved through the compound’s interaction with MLKL and RIP3, which are crucial components of the necroptosis signaling pathway . By preventing necroptosis, this compound can impact cell signaling pathways, gene expression, and cellular metabolism, ultimately promoting cell survival under conditions that would otherwise induce cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with MLKL and RIP3. The compound covalently modifies cysteine residues on MLKL, inhibiting its function and preventing the formation of the necrosome complex . This inhibition blocks the downstream signaling events that lead to necroptosis. Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in the necroptosis pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can maintain its inhibitory effects on necroptosis for several days, although its potency may diminish with prolonged exposure . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits necroptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage . These dosage-dependent effects underscore the need for careful optimization of dosing regimens in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, followed by conjugation reactions that facilitate its excretion . These metabolic pathways influence the compound’s bioavailability and duration of action.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s cell-permeable nature allows it to diffuse across cell membranes, where it can accumulate in target tissues . Transporters such as organic anion-transporting polypeptides (OATPs) may facilitate the uptake of this compound into cells, influencing its localization and concentration within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with MLKL and RIP3 to inhibit necroptosis . Post-translational modifications, such as phosphorylation, may further regulate the subcellular distribution of this compound, directing it to specific compartments or organelles . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O5S/c1-20-11-10(12-6-7-13-11)14-21(18,19)9-4-2-8(3-5-9)15(16)17/h2-7H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIMBINHVKTZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


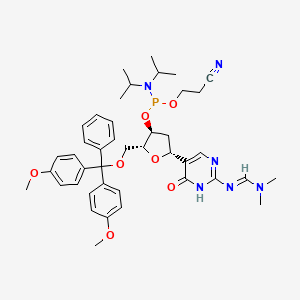
![6-Phenyl-2-azaspiro[3.3]heptane](/img/structure/B1434620.png)



![[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside](/img/structure/B1434625.png)

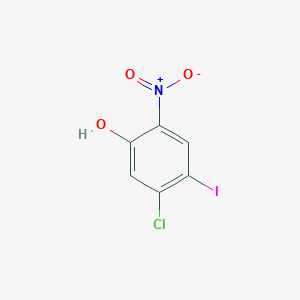
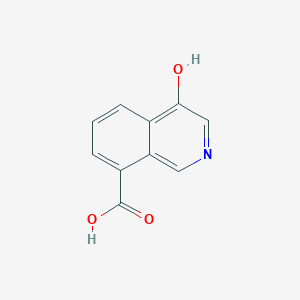
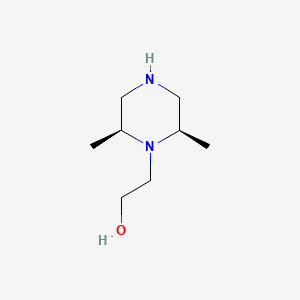
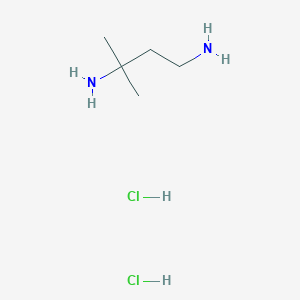
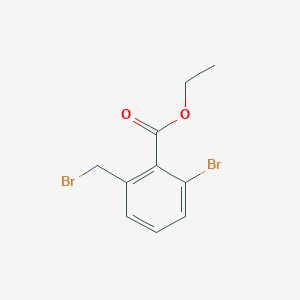
![7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1434635.png)
